molecular formula C20H15N3OS B14430251 (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one CAS No. 77303-41-4

(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one

Cat. No.: B14430251
CAS No.: 77303-41-4
M. Wt: 345.4 g/mol
InChI Key: DGJGVNWJLYOHDG-UHFFFAOYSA-N
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Description

(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a thiourea derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods aim to optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is studied for its potential as a building block in organic synthesis

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolidinones and related heterocycles. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one lies in its specific substitution pattern and the presence of the phenylimino group. This structural feature may confer unique reactivity and biological activity compared to other related compounds.

Properties

CAS No.

77303-41-4

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

2,4-diphenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one

InChI

InChI=1S/C20H15N3OS/c24-20-22(17-12-6-2-7-13-17)19(21-16-10-4-1-5-11-16)25-23(20)18-14-8-3-9-15-18/h1-15H

InChI Key

DGJGVNWJLYOHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)N(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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